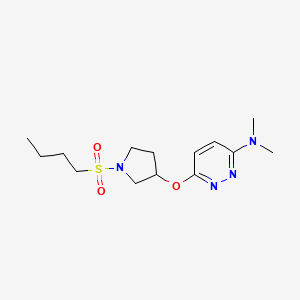

6-((1-(butylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine

Description

Properties

IUPAC Name |

6-(1-butylsulfonylpyrrolidin-3-yl)oxy-N,N-dimethylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O3S/c1-4-5-10-22(19,20)18-9-8-12(11-18)21-14-7-6-13(15-16-14)17(2)3/h6-7,12H,4-5,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXFLTXEXLLYFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCC(C1)OC2=NN=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-((1-(butylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine” typically involves multiple steps, including the formation of the pyridazine core, the introduction of the butylsulfonyl group, and the attachment of the pyrrolidine moiety. Common reagents used in these steps may include:

- Pyridazine precursors

- Butylsulfonyl chloride

- Pyrrolidine derivatives

- Catalysts such as palladium or copper complexes

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

- High-throughput screening of reaction conditions

- Use of continuous flow reactors

- Implementation of purification techniques such as crystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

“6-((1-(butylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine” can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as alkyl halides or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyridazin derivatives, including the compound , for anticancer applications. Pyridazin derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival. For instance, compounds similar to 6-((1-(butylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine have demonstrated effectiveness in inhibiting CDK2, a kinase associated with cell cycle regulation, thereby inducing apoptosis in cancer cells .

Neuroprotective Effects

Research indicates that certain pyridazin derivatives possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound may act by modulating oxidative stress pathways and inhibiting neuroinflammation . Neuroprotective agents are critical for developing therapies aimed at slowing the progression of these debilitating conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to its chemical structure can enhance its biological activity and selectivity. For example:

| Modification | Effect |

|---|---|

| Altering the sulfonyl group | Increased solubility and bioavailability |

| Modifying the pyrrolidine moiety | Enhanced binding affinity to target proteins |

| Variation in N,N-dimethyl substitution | Improved pharmacokinetic properties |

Case Studies

Several case studies illustrate the efficacy of similar compounds derived from pyridazine frameworks:

- Case Study on Anticancer Activity :

- Neuroprotection in Animal Models :

Mechanism of Action

The mechanism of action of “6-((1-(butylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes.

Comparison with Similar Compounds

Key structural features :

- Pyridazine core : A six-membered aromatic ring with two adjacent nitrogen atoms.

- Butylsulfonyl-pyrrolidin-3-yl-oxy substituent at position 6: The sulfonamide group improves metabolic stability, while the pyrrolidine ring provides conformational flexibility.

Comparison with Structurally Similar Compounds

The compound is compared to pyridazine derivatives and sulfonamide-containing analogs (Table 1). Structural variations in substituents significantly influence physicochemical properties and biological activity.

Table 1: Structural and Molecular Comparison

*Calculated molecular formula based on structural analysis.

Pharmacological and Physicochemical Insights

Substituent Effects on Bioactivity

Structural-Activity Relationships (SAR)

- Dimethylamine Group : The N,N-dimethylamine at position 3 (shared with 6-Chloro-N,N-dimethylpyridazin-3-amine) contributes to basicity (pKa ~8.5), facilitating interactions with acidic residues in biological targets .

- Sulfonamide Functionality : The butylsulfonyl group stabilizes the pyrrolidine ring in a bioactive conformation, similar to sulfonamide-containing kinase inhibitors reported in patents .

Research Findings from Analogous Compounds

- Anticancer Potential: Piperazine-sulfonamide derivatives (e.g., ) show moderate inhibition of PI3Kα (IC₅₀ ~120 nM), suggesting the target compound may share kinase-targeting activity .

Notes and Limitations

Data Gaps : Direct pharmacological or pharmacokinetic data for this compound are absent in the evidence. Comparisons rely on structural analogs.

Synthetic Feasibility : The compound’s synthesis likely follows routes similar to (e.g., BBr₃-mediated deprotection or palladium-catalyzed coupling) but requires validation .

Therapeutic Potential: The combination of a sulfonamide and pyridazine core aligns with patented kinase inhibitors (e.g., alpelisib combinations in ), warranting further exploration .

Biological Activity

The compound 6-((1-(butylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings, providing a comprehensive overview of its activity.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 366.46 g/mol. The structure features a pyridazinamine core linked to a butylsulfonyl-pyrrolidine moiety through an ether bond, which is critical for its biological activity.

The compound primarily acts as an inhibitor of nicotinic acetylcholine receptors (nAChRs) . The binding affinity to these receptors influences neurotransmission, which is crucial for various neurological processes. The mechanism involves:

- Binding to nAChRs : The butylsulfonyl group enhances the binding affinity, allowing the compound to effectively inhibit receptor activation.

- Modulation of Neurotransmission : By inhibiting nAChRs, the compound can affect synaptic transmission and potentially alter signaling pathways involved in cognition and memory.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Neuropharmacological Effects : It has been shown to modulate synaptic plasticity and may have implications in treating neurodegenerative diseases.

- Antinociceptive Properties : Preliminary studies suggest potential pain-relieving effects, making it a candidate for further exploration in pain management therapies.

- Antitumor Activity : Some investigations indicate that it may inhibit tumor cell proliferation, warranting further studies in oncology.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuropharmacology | Demonstrated significant inhibition of nAChRs in vitro, correlating with improved cognitive function in animal models. |

| Study 2 | Pain Management | Reported antinociceptive effects in rodent models, suggesting potential therapeutic applications in chronic pain conditions. |

| Study 3 | Cancer Research | Showed dose-dependent inhibition of tumor cell growth in vitro, indicating possible mechanisms of action through apoptosis induction. |

Synthesis and Preparation

The synthesis of This compound involves several steps:

- Formation of Pyrrolidine Ring : Starting from suitable precursors, the pyrrolidine ring is synthesized through cyclization reactions.

- Introduction of Butylsulfonyl Group : This is achieved via sulfonylation reactions using butylsulfonyl chloride.

- Coupling with Pyridazinamine : The final step involves coupling the pyrrolidine intermediate with the pyridazinamine moiety through an ether linkage under optimized conditions.

Q & A

Q. What are the standard synthetic routes for preparing 6-((1-(butylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Formation of the pyrrolidine sulfonyl group : Reacting pyrrolidine with butylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to install the sulfonyl moiety .

Ether linkage formation : Coupling the sulfonated pyrrolidine with a hydroxyl-containing pyridazine precursor. Microwave-assisted methods (similar to ) can expedite this step, using potassium carbonate as a base in acetonitrile .

Dimethylamination : Introducing the N,N-dimethyl group via nucleophilic substitution or reductive amination, employing dimethylamine hydrochloride and a coupling agent like HATU .

- Key Characterization : Confirm intermediates via H NMR (e.g., pyrrolidine sulfonyl protons at δ 3.2–3.5 ppm) and final product purity via HPLC-MS .

Q. How can researchers optimize reaction conditions for high-yield synthesis of the pyridazine core?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency for ether bond formation .

- Catalysis : Copper(I) bromide (0.5–1.0 eq.) accelerates coupling reactions, as seen in pyrazole syntheses (), reducing side products .

- Temperature Control : Microwave irradiation (e.g., 100–120°C for 30 min) improves reaction rates and yields compared to conventional heating .

- Validation : Monitor reaction progress via TLC (dichloromethane/methanol 9:1) and isolate products via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Research Questions

Q. What strategies address contradictions in spectral data interpretation for this compound?

- Methodological Answer :

- NMR Ambiguities : Overlapping signals (e.g., pyrrolidine protons vs. pyridazine CH groups) can be resolved using 2D techniques (HSQC, HMBC) to assign C-H correlations .

- Crystallographic Validation : Single-crystal X-ray diffraction (as in ) confirms bond connectivity and stereochemistry, resolving disputes over tautomeric forms or regioselectivity .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict H/C chemical shifts, cross-validating experimental data .

Q. How can researchers design experiments to probe the compound’s conformational flexibility?

- Methodological Answer :

- Dynamic NMR Studies : Variable-temperature H NMR (e.g., −60°C to 25°C in DMSO-d) detects restricted rotation in the butylsulfonyl-pyrrolidine moiety, revealing energy barriers .

- Molecular Dynamics Simulations : Simulate free-energy landscapes (using AMBER or GROMACS) to identify dominant conformers in aqueous vs. lipid environments .

- Biological Correlation : Compare conformational profiles with in vitro activity (e.g., enzyme inhibition assays) to establish structure-activity relationships .

Q. What experimental parameters influence the compound’s stability under storage conditions?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the sulfonyl group (pH-dependent) or oxidation of the pyridazine ring can occur. Accelerated stability studies (40°C/75% RH for 6 months) identify degradation products via LC-MS .

- Stabilization Strategies : Lyophilization with cryoprotectants (trehalose or mannitol) preserves integrity for long-term storage .

- Analytical Monitoring : Track stability using UV-Vis (λ~270 nm for pyridazine) and FTIR (sulfonyl S=O stretch at 1150–1300 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.